molecular formula C19H23N3OS B11455228 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11455228
M. Wt: 341.5 g/mol
InChI Key: IGESIESSZHZJCQ-UHFFFAOYSA-N
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Description

N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a benzodiazole ring fused with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Alkylation: The benzodiazole ring is then alkylated with 1-bromopentane to introduce the pentyl group.

    Coupling with Thiophene Carboxamide: The final step involves coupling the alkylated benzodiazole with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with nucleophilic sites on proteins, while the thiophene carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole share a similar core structure but differ in their functional groups.

    Thiophene Carboxamides: Compounds with thiophene rings and carboxamide groups but lacking the benzodiazole moiety.

Uniqueness

N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide is unique due to its combined benzodiazole and thiophene carboxamide structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H23N3OS/c1-2-3-6-13-22-16-9-5-4-8-15(16)21-18(22)11-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23)

InChI Key

IGESIESSZHZJCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CS3

Origin of Product

United States

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